Methoxytrimethylsilane

描述

Evolution of Organosilicon Chemistry with a Focus on Alkoxysilanes

The field of organosilicon chemistry, which centers on compounds containing carbon-silicon bonds, has a rich history dating back to the 19th century. The first organosilicon compound, tetraethylsilane, was synthesized in 1863. sbfchem.com However, it was the pioneering work of Frederick Kipping in the early 20th century that truly laid the groundwork for this burgeoning field, leading to the development of a wide array of organosilicon compounds and the introduction of the term "silicone." sbfchem.com

Alkoxysilanes, a class of organosilicon compounds characterized by a silicon atom bonded to one or more alkoxy groups, have been a cornerstone of this evolution since as early as 1874. bohrium.com Their unique reactivity, particularly their susceptibility to hydrolysis and condensation, has made them indispensable in a variety of applications. bohrium.comsinosil.com The development of silicone polymers, for instance, was a revolutionary step that found use in numerous industries, from aerospace to healthcare. sbfchem.com The sol-gel process, which heavily relies on the controlled hydrolysis and condensation of alkoxysilanes, has been instrumental in creating specialized materials like sealers and consolidants for stone and concrete since the 1980s. mfa.orggetty.edu

Significance of Methoxytrimethylsilane as a Fundamental Organosilicon Reagent

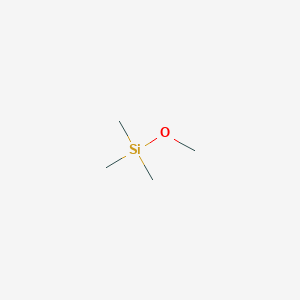

Within the broad family of alkoxysilanes, this compound ((CH₃)₃SiOCH₃) stands out as a fundamental and versatile reagent. cymitquimica.com Its structure, featuring a trimethylsilyl (B98337) group attached to a methoxy (B1213986) group, allows it to serve multiple functions in chemical synthesis. beilstein-journals.org It is widely recognized as a silylating agent, a role in which it introduces a trimethylsilyl (TMS) group to protect various functional groups, such as alcohols, during complex chemical transformations. beilstein-journals.org

Beyond its role as a protecting agent, this compound is a key precursor in the synthesis of other organosilicon compounds and materials. cymitquimica.com Its controlled hydrolysis leads to the formation of silanols and methanol (B129727), a reaction that is fundamental to its application in surface modification. cymitquimica.com This reactivity allows it to create hydrophobic coatings with high water contact angles and low surface energy, a property exploited in various material science applications. scientificlabs.ie

Interdisciplinary Research Landscape of this compound

The utility of this compound extends far beyond the traditional boundaries of organic and inorganic chemistry, making it a significant player in a diverse range of interdisciplinary research fields.

Materials Science: this compound is extensively used to modify surfaces and create materials with tailored properties. It is a key component in the fabrication of superhydrophobic surfaces, which have applications in self-cleaning coatings and water-repellent textiles. scientificlabs.ie Its ability to form siloxane networks upon hydrolysis makes it valuable in the development of sealants, adhesives, and composite materials. cymitquimica.com For instance, it has been used to improve the weathering resistance of epoxy resins. scientificlabs.ie

Electronics: In the electronics industry, organosilicon compounds are crucial for manufacturing insulators, dielectric materials, and encapsulants. iust.ac.ir this compound, as a precursor to silica-based materials, plays a role in the chemical vapor deposition (CVD) processes used to create low-dielectric constant (low-k) interlayer dielectrics, which are essential for improving the performance of integrated circuits. mdpi.comdakenchem.com

Biomedical Applications: The biocompatibility and tunable properties of organosilicon compounds have led to their exploration in the biomedical field. iust.ac.irzmsilane.com While direct applications of this compound in vivo are not its primary use, it serves as a valuable reagent in the synthesis and modification of biomaterials. For example, it can be used to functionalize surfaces to resist protein adsorption or to act as a quenching agent in the synthesis of complex molecules for biomedical research. nih.gov Its role in creating biocompatible coatings for medical devices is an area of active investigation. zmsilane.com

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound is driven by the desire to understand its fundamental reactivity and to harness its properties for the development of new technologies and materials. The objectives of this research are typically specific, measurable, achievable, relevant, and time-bound (SMART). mwediting.comresearcher.life

Key areas of academic inquiry include:

Mechanistic Studies: Researchers are focused on elucidating the precise mechanisms of its reactions, such as its hydrolysis under different conditions and its interactions with various substrates. acs.org Understanding the kinetics and thermodynamics of these processes is crucial for controlling the outcome of its applications.

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to exploring new ways to use this compound in organic synthesis. This includes its application in creating complex molecular architectures and its role in catalyzing specific reactions.

Materials Innovation: A primary objective is the design and fabrication of advanced materials with unique properties. This involves using this compound to create novel polymers, hybrid organic-inorganic materials, and functional coatings with applications in diverse fields. sinosil.com

Exploring New Applications: Academic inquiry continually seeks to expand the horizons of this compound's utility. This includes investigating its potential in emerging areas such as nanotechnology, drug delivery, and sustainable chemistry. zmsilane.comacs.org

The overarching goal of this academic pursuit is to leverage the unique chemical attributes of this compound to address contemporary scientific and technological challenges.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methoxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12OSi/c1-5-6(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPACFLNWGUDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062001 | |

| Record name | Silane, methoxytrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Methoxytrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20811 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1825-61-2 | |

| Record name | Methoxytrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxytrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHOXYTRIMETHYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, methoxytrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, methoxytrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxytrimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M9U6DL2PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for Methoxytrimethylsilane

Established Reaction Pathways for Methoxytrimethylsilane Synthesis

The traditional synthesis of this compound relies on well-documented reactions, which can be broadly categorized into catalytic and non-catalytic approaches. These methods are valued for their reliability and high yields, forming the bedrock of industrial production.

Catalytic Routes in this compound Production

Catalysis offers pathways to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. Several catalytic systems have been explored for the synthesis of alkoxysilanes, including this compound.

One of the most significant catalytic processes in organosilicon chemistry is the "direct process" or Müller-Rochow process, which reacts elemental silicon with alcohols in the presence of a copper catalyst. mdpi.comscientificspectator.com While this method is primarily used for producing methoxysilanes like trimethoxysilane (B1233946) and tetramethoxysilane, the underlying principles of activating silicon with a catalyst are fundamental. mdpi.comresearchgate.netrsc.org The reaction involves feeding methanol (B129727) vapor over a heated bed of silicon and a copper catalyst, such as copper(I) chloride. scientificspectator.comresearchgate.net The catalyst facilitates the formation of active silylene species on the silicon surface, which then react with methanol. mdpi.com

A more direct catalytic route to this compound involves the alcoholysis of trimethylchlorosilane with methanol, where a catalyst is added to accelerate the reaction. For instance, ferric chloride can be used as a catalyst, controlling the reaction temperature between 50-80°C. guidechem.com

Phase-transfer catalysis (PTC) represents another versatile catalytic strategy. crdeepjournal.orgresearchgate.net This technique is particularly useful for reactions involving reactants in different phases, such as a solid inorganic salt and a liquid organic substrate. operachem.commdpi.com In the context of this compound synthesis, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can facilitate the reaction between sodium methoxide (B1231860) (solid) and trimethylchlorosilane (liquid). operachem.com The catalyst transports the methoxide anion from the solid or aqueous phase into the organic phase, where it can react with the silane (B1218182). operachem.com This method can improve reaction rates and eliminate the need for harsh solvents. crdeepjournal.org

More advanced catalytic systems are also being developed. For example, a cobalt-based catalyst has been shown to efficiently promote the dehydrogenative coupling of hydrosilanes with methanol to produce alkoxysilanes and hydrogen gas as the sole byproduct. csic.es This approach offers high selectivity and operates under mild conditions. csic.es

Table 1: Comparison of Catalytic Synthesis Routes for this compound

| Catalytic Method | Reactants | Catalyst Example | Key Characteristics | Byproduct(s) |

|---|---|---|---|---|

| Direct Process (Analogous) | Silicon, Methanol | Copper (e.g., CuCl) | High-temperature, gas-phase reaction; primarily for other methoxysilanes. mdpi.comresearchgate.net | H₂, various silanes |

| Catalyzed Alcoholysis | Trimethylchlorosilane, Methanol | Ferric Chloride (FeCl₃) | Accelerates the reaction between the silane and alcohol. guidechem.com | HCl |

| Phase-Transfer Catalysis (PTC) | Trimethylchlorosilane, Sodium Methoxide | Quaternary Ammonium Salt | Facilitates reaction between different phases (solid-liquid). crdeepjournal.orgoperachem.com | NaCl |

| Dehydrogenative Coupling | Trimethylsilane (B1584522), Methanol | Cobalt-based complex | Mild conditions, high atom economy. csic.es | H₂ |

Non-Catalytic Synthetic Approaches

The most common and straightforward method for synthesizing this compound is the direct, non-catalytic reaction of trimethylchlorosilane (TMSCl) with methanol. wikipedia.org This reaction, a form of alcoholysis (specifically, methanolysis), yields this compound and hydrogen chloride (HCl) gas. wikipedia.orgwikipedia.org

(CH₃)₃SiCl + CH₃OH → (CH₃)₃SiOCH₃ + HCl

The reaction is typically performed by adding the alcohol to the chlorosilane. The formation of the volatile HCl byproduct helps to drive the reaction to completion. However, the generated HCl is corrosive and must be managed, often by scrubbing or neutralization. nih.gov To facilitate the reaction and neutralize the acidic byproduct in situ, a tertiary amine base such as triethylamine (B128534) or pyridine (B92270) is often added as an HCl scavenger. The base reacts with HCl to form a salt (e.g., triethylammonium (B8662869) chloride), which can be filtered off, simplifying the product workup.

Another established non-catalytic route is the reaction of hexamethyldisilazane (B44280) ((Me₃Si)₂NH) with an excess of methanol. This reaction produces two equivalents of this compound and ammonia (B1221849) as the byproduct. The reaction is clean, and the volatile ammonia is easily removed, but hexamethyldisilazane is a more expensive starting material than trimethylchlorosilane.

Table 2: Summary of Non-Catalytic Synthesis Routes

| Method | Reactants | Key Characteristics | Byproduct(s) |

|---|---|---|---|

| Methanolysis of TMSCl | Trimethylchlorosilane, Methanol | Most common method; generates corrosive HCl. wikipedia.org | HCl |

| Methanolysis with Base | Trimethylchlorosilane, Methanol, Tertiary Amine (e.g., Triethylamine) | Base neutralizes HCl, simplifying purification. | Ammonium Salt |

| Reaction with Hexamethyldisilazane | Hexamethyldisilazane, Methanol | Cleaner reaction with a volatile, non-corrosive byproduct. | Ammonia (NH₃) |

Novel Synthetic Strategies and Innovations

Driven by the need for more efficient, safer, and environmentally benign chemical processes, research into the synthesis of this compound is exploring new frontiers. These innovations are centered around the principles of green chemistry, continuous manufacturing, and the use of sustainable raw materials.

Exploration of Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com Several strategies can be applied to make the synthesis of this compound more sustainable.

Atom Economy and Waste Prevention : The traditional synthesis from TMSCl and methanol produces HCl, a hazardous byproduct that lowers the atom economy. A greener alternative is the reaction of TMSCl with sodium methoxide, which produces sodium chloride (NaCl), a stable and less hazardous salt. crdeepjournal.org An even better approach from an atom economy perspective is the catalytic dehydrogenative coupling of trimethylsilane with methanol, which produces only hydrogen gas (H₂) as a byproduct, a potentially valuable chemical. csic.es

Use of Safer Solvents and Catalysts : Phase-transfer catalysis (PTC) is considered a green technique as it can reduce or eliminate the need for volatile organic solvents by enabling reactions in biphasic systems, often including water. researchgate.netnumberanalytics.com Furthermore, developing catalysts based on earth-abundant and less toxic metals, such as the cobalt system for dehydrogenative coupling, is preferable to those based on precious or heavy metals. csic.es

Energy Efficiency : The use of highly efficient catalysts allows reactions to proceed under milder conditions (e.g., lower temperatures and pressures), thereby reducing energy consumption. csic.es Microwave-assisted synthesis is another technique that can intensify processes, leading to shorter reaction times and potentially lower energy usage. nih.gov

Continuous-Flow Synthesis Techniques for this compound

Continuous-flow chemistry has emerged as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, enhanced safety, improved process control, and easier scalability. nih.govmit.edu

The synthesis of this compound from trimethylchlorosilane and methanol is well-suited for a continuous-flow setup. The reaction is exothermic, and the production of HCl gas can create pressure buildup and safety concerns in a large batch reactor. A flow reactor, with its high surface-area-to-volume ratio, allows for highly efficient heat dissipation, enabling precise temperature control and preventing thermal runaways. nih.gov

Furthermore, in a flow system, the gaseous HCl byproduct can be continuously removed from the reaction mixture, shifting the equilibrium toward the product and increasing conversion rates. This can be achieved using an in-line gas-liquid separator or a membrane contactor. The ability to integrate reaction, separation, and purification into a single, automated sequence (telescoped synthesis) can dramatically improve efficiency and reduce waste. mit.edu

Sustainable Feedstocks for this compound Production

The long-term sustainability of any chemical product depends on the origin of its raw materials. The production of this compound relies on a silicon source and a carbon source for its methyl and methoxy (B1213986) groups.

The methoxy group is derived from methanol. Traditionally, methanol is produced from fossil fuels (natural gas or coal). However, a transition to sustainable methanol is underway. Bio-methanol can be produced from the gasification of biomass, while e-methanol is synthesized from captured carbon dioxide and hydrogen generated from renewable electricity. mckinsey.comrsc.org Using these "green" methanol sources would significantly reduce the carbon footprint of this compound.

Purification and Isolation Techniques for Research Applications

The synthesis of this compound often results in a product that contains unreacted starting materials, solvents, and byproducts. For high-purity applications, such as in research and for the electronics industry, effective purification and isolation techniques are essential. The primary methods employed are distillation and chromatographic techniques, often supplemented by chemical treatments to remove specific impurities. The choice of method depends on the nature of the impurities and the desired final purity of the this compound.

Distillation Techniques

Distillation is the most common and industrially scalable method for the purification of this compound, leveraging its relatively low boiling point (57-58 °C). acs.orgsigmaaldrich.com

Fractional Distillation: Standard fractional distillation is effective for separating this compound from less volatile impurities. However, its efficacy is limited when dealing with impurities that have close boiling points or that form azeotropes with the product.

Azeotropic Distillation: A significant challenge in the purification of this compound is the removal of methanol, a common reactant or byproduct. This compound and methanol form a binary azeotrope with a boiling point of approximately 50 °C at atmospheric pressure, with a molar ratio of about 6:4 (this compound to methanol). google.com This azeotropic mixture is distilled off first in a distillation column. google.com Once the methanol is substantially removed as part of the azeotrope, further distillation can yield this compound with higher purity. google.com For instance, in the purification of related silanes, gas chromatography has been used to confirm the purity of distilled fractions, achieving purities such as 96.3% or 97.1%. google.com

Chemical Purification Methods

For the removal of specific, reactive impurities from alkoxysilanes like this compound, chemical purification methods can be employed prior to a final distillation step. A notable example is the removal of halide impurities, such as chlorosilanes, which may be present from certain synthetic routes.

One documented method involves treating the halide-containing alkoxysilane with zinc metal or an organic zinc compound. google.com The mixture is typically held at temperatures up to the reflux temperature of the alkoxysilane for several hours, followed by isolation of the purified product by distillation. google.com

Chromatographic Techniques and Purity Analysis

For research applications requiring very high purity, preparative chromatography can be utilized. While less common for bulk purification, it is invaluable for producing analytical standards. The purity of this compound is routinely assessed using gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). dss.go.thnih.gov

GC methods are developed to be reliable for occupational hygiene measurements and can be adapted for quality control of the final product. dss.go.th The analytical range and detection limits of these methods are crucial for verifying the purity of this compound. For example, GC methods for other alkoxysilanes have shown detection limits in the range of 1 to 5 µg/mL. nih.gov

The following table summarizes key physical properties of this compound pertinent to its purification and isolation:

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 57-58 °C acs.orgsigmaaldrich.com |

| Azeotrope Boiling Point (with Methanol) | ~50 °C google.com |

| Density (at 25 °C) | 0.756 g/mL acs.orgsigmaaldrich.com |

The following table outlines common purification challenges and the corresponding techniques used for this compound:

Table 2: Purification Methods for this compound

| Impurity | Purification Technique | Principle |

|---|---|---|

| Methanol | Azeotropic Distillation | Formation and removal of a low-boiling azeotrope. google.com |

| High-Boiling Impurities | Fractional Distillation | Separation based on differences in boiling points. |

| Halide Compounds | Chemical Treatment & Distillation | Reaction with zinc compounds to form non-volatile salts, followed by distillation. google.com |

Fundamental Reactivity and Mechanistic Investigations of Methoxytrimethylsilane

Hydrolysis Mechanisms of Methoxytrimethylsilane

CH₃OSi(CH₃)₃ + H₂O ⇌ (CH₃)₃SiOH + CH₃OH

This reaction is reversible, and the equilibrium can be influenced by several factors, including the presence of catalysts and the nature of the solvent system. researchgate.netgelest.com

The rate of hydrolysis of alkoxysilanes like this compound is significantly influenced by the presence of catalysts, which can be either acidic or basic. gelest.com In neutral, high-purity water, the reaction is relatively slow. gelest.com However, the introduction of acid or base catalysts accelerates the process considerably. gelest.com

Acid Catalysis: Under acidic conditions, the hydrolysis rate is substantially increased. gelest.com The mechanism involves the protonation of the oxygen atom in the methoxy (B1213986) group, which makes the silicon atom more susceptible to nucleophilic attack by water. The rate of hydrolysis for methoxysilanes is generally faster than for ethoxysilanes due to lesser steric hindrance. gelest.com For silanes with multiple alkoxy groups, the rate of successive hydrolysis steps tends to decrease with each step under acidic conditions. wikipedia.org

Base Catalysis: In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. While also effective, the rate of base-catalyzed hydrolysis is generally slower than acid-catalyzed hydrolysis for alkoxysilanes. gelest.com Unlike acid catalysis, under basic conditions, the rate of successive hydrolysis for multi-alkoxy silanes increases with each step. wikipedia.org Catalysts for hydrolysis typically also catalyze the subsequent condensation reactions. gelest.com

Table 1: Influence of Catalysts on this compound Hydrolysis

| Catalyst Type | Mechanism | Relative Rate | Notes |

|---|---|---|---|

| Acid | Protonation of the methoxy group's oxygen, followed by nucleophilic attack by water. | Fast gelest.com | The rate is minimally affected by other substituents on the silicon atom. gelest.com |

| Base | Nucleophilic attack of a hydroxide ion on the silicon atom. | Slower than acid catalysis gelest.com | Carbon-bonded substituents can have a significant effect on the reaction rate. gelest.com |

| None (Neutral) | Slow reaction with water under low ionic conditions. | Very Slow gelest.com | Can take weeks or months to proceed significantly in high-purity water. gelest.com |

The solvent system plays a crucial role in the hydrolysis of this compound, affecting not only the reaction rate but also the stability of the intermediates and the structure of the final products. researchgate.net

The choice of solvent can influence the equilibrium of the hydrolysis and subsequent condensation reactions. researchgate.net In many applications, alkoxysilanes are insoluble in water, and the reaction occurs at the interface or in an emulsion. gelest.com The use of co-solvents, such as alcohols, is common to create a homogeneous solution. However, the use of alcohol as a solvent can also lead to exchange reactions. csic.es

Aprotic solvents can be used to control the hydrolysis and condensation processes, influencing the properties of the resulting polymeric films. researchgate.net In aqueous emulsions, the intermediate silanol (B1196071) species can be stabilized by the formation of hydrogen bonds with water, which can slow down the subsequent condensation processes and keep the reactive hydroxyl groups available for longer periods. scispace.com This is particularly important in applications requiring the controlled deposition of siloxane films onto surfaces. scispace.com

Condensation Reactions Involving this compound

Following hydrolysis, the resulting trimethylsilanol (B90980) is highly reactive and readily undergoes condensation reactions. scispace.com These reactions involve the combination of two silanol molecules or a silanol and an unreacted this compound molecule to form a siloxane bond (Si-O-Si), with the elimination of a small molecule like water or methanol (B129727). scispace.com

The primary product of this compound hydrolysis is trimethylsilanol ((CH₃)₃SiOH). cymitquimica.com This silanol is an intermediate species that is generally unstable and prone to condensation. scispace.com Two molecules of trimethylsilanol can condense to form hexamethyldisiloxane (B120664) ((CH₃)₃Si-O-Si(CH₃)₃) and water, as shown in the following reaction:

2 (CH₃)₃SiOH ⇌ (CH₃)₃SiOSi(CH₃)₃ + H₂O

This condensation is a key step in the formation of silicone polymers from alkoxysilane precursors. cymitquimica.comscispace.com The stability of the silanol intermediate is low, and it readily converts to the thermodynamically more stable siloxane. scispace.com

The formation of siloxane polymers occurs through two primary condensation pathways: self-condensation and cross-condensation.

Self-Condensation: This is the reaction between two silanol molecules, as described in the previous section. The mechanism involves one silanol's hydroxyl group acting as a nucleophile, attacking the silicon atom of another silanol molecule, while the second hydroxyl group acts as a leaving group, typically after being protonated in acidic conditions. This process leads to the formation of oligomeric and polymeric siloxane structures. scispace.com

Cross-Condensation: This pathway involves the reaction of a silanol group with an unreacted alkoxide group. In the context of this compound, trimethylsilanol can react with another molecule of this compound to form hexamethyldisiloxane and methanol:

(CH₃)₃SiOH + CH₃OSi(CH₃)₃ ⇌ (CH₃)₃SiOSi(CH₃)₃ + CH₃OH

This reaction can be significant, especially in the early stages of the process when the concentration of the parent alkoxysilane is still high. Both self- and cross-condensation reactions are typically catalyzed by the same acidic or basic species that promote the initial hydrolysis. gelest.com

Table 2: Condensation Reaction Pathways

| Reaction Type | Reactants | Products | Byproduct |

|---|---|---|---|

| Self-Condensation | Trimethylsilanol + Trimethylsilanol | Hexamethyldisiloxane | Water |

| Cross-Condensation | Trimethylsilanol + this compound | Hexamethyldisiloxane | Methanol |

Silylation Mechanisms Mediated by this compound

This compound is utilized as a silylating agent, a reagent that introduces a trimethylsilyl (B98337) group (-(Si(CH₃)₃)) into a molecule. guidechem.comchemicalbook.com This process, known as silylation, is widely used in organic synthesis to protect reactive functional groups, such as alcohols, amines, and carboxylic acids. guidechem.comwikipedia.org The resulting silyl (B83357) ethers are generally stable under basic conditions. wikipedia.org

The mechanism of silylation often proceeds via a nucleophilic substitution reaction at the silicon atom. wikipedia.org For the silylation of an alcohol (R-OH), the reaction can be generalized as:

R-OH + CH₃OSi(CH₃)₃ → R-OSi(CH₃)₃ + CH₃OH

The reaction is typically facilitated by a catalyst. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom of this compound. The methoxy group (-OCH₃) serves as the leaving group, which then abstracts a proton to form methanol. youtube.com While silyl halides like trimethylchlorosilane are very common silylating agents, alkoxysilanes like this compound can also be used, sometimes under different catalytic conditions. wikipedia.orggelest.com The reactivity can be enhanced by catalysts that activate the silylating agent or the substrate. organic-chemistry.orggelest.com For instance, various metal catalysts and Lewis acids can promote the dehydrogenative silylation of alcohols using hydrosilanes, a related process. gelest.com this compound, specifically, is noted for its role as a source of the trimethylsilyl group for the functionalization of various organic molecules. guidechem.com

Table 3: General Silylation of Alcohols

| Substrate | Silylating Agent | Product | Mechanism |

|---|---|---|---|

| Alcohol (R-OH) | This compound | Silyl Ether (R-OSi(CH₃)₃) | Nucleophilic attack of the alcohol's oxygen on the silicon atom, with the methoxy group as the leaving group. wikipedia.orgyoutube.com |

| Alcohol (R-OH) | Trimethylchlorosilane | Silyl Ether (R-OSi(CH₃)₃) | Sₙ2-type reaction, often in the presence of a weak base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. wikipedia.org |

| Alcohol (R-OH) | Hexamethyldisilazane (B44280) (HMDS) | Silyl Ether (R-OSi(CH₃)₃) | Reaction evolves ammonia (B1221849); can be accelerated by a catalytic amount of trimethylchlorosilane. gelest.com |

Electrophilic and Nucleophilic Activation of this compound

This compound, (CH₃)₃SiOCH₃, serves as a versatile reagent in organic synthesis, primarily for the introduction of the trimethylsilyl (TMS) group. Its reactivity is centered on the cleavage of the silicon-oxygen bond. This process can be significantly enhanced through either electrophilic or nucleophilic activation, which makes the silicon atom more susceptible to attack or the methoxy group a better leaving group.

Electrophilic Activation: In electrophilic activation, an acid catalyst is employed to enhance the leaving group ability of the methoxy substituent. The reaction is typically initiated by the protonation of the oxygen atom of the methoxy group by a Brønsted acid, such as trifluoroacetic acid, or by coordination with a Lewis acid. This activation polarizes the Si-O bond and forms a more reactive intermediate, [ (CH₃)₃Si-O(H)CH₃ ]⁺, which is highly susceptible to nucleophilic attack by a substrate, such as an alcohol (ROH). The substrate's oxygen atom attacks the electrophilic silicon center, leading to the formation of a silyl ether (RO-TMS) and the release of methanol and the regenerated acid catalyst. Strong Lewis acids such as boron trifluoride can also be used to facilitate these transformations, particularly for the reduction of certain functional groups where a silane (B1218182) is used as the hydride source. gelest.com

Nucleophilic Activation: Nucleophilic activation involves the use of a nucleophile to attack the silicon atom of this compound, forming a hypervalent, pentacoordinate silicon intermediate. This intermediate is significantly more reactive than the starting tetracoordinate silane. Fluoride (B91410) ions are particularly effective activators due to the exceptionally high strength of the silicon-fluoride bond. msu.edu Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used as a source of soluble fluoride ions in organic solvents. msu.edu The fluoride anion attacks the silicon center of this compound, displacing the methoxy group and forming a transient but highly reactive trimethylsilyl fluoride or a related hypervalent species. This species can then rapidly silylate a wide range of substrates. This method is particularly useful for promoting silylations under neutral or mildly basic conditions.

Selective Silylation of Diverse Substrates

One of the primary applications of this compound is the protection of functional groups, especially alcohols, through silylation. The introduction of a trimethylsilyl (TMS) ether is a common strategy to protect hydroxyl groups during multi-step syntheses. This compound offers a moderately reactive source of the TMS group.

The selectivity of silylation often depends on the reaction conditions and the steric and electronic properties of the substrate. In competitive situations, this compound will preferentially silylate primary alcohols over more sterically hindered secondary and tertiary alcohols. This selectivity can be tuned by the choice of catalyst. For instance, acid catalysis can favor the silylation of more nucleophilic alcohols, while base-catalyzed or nucleophilically-activated methods can be sensitive to the acidity of the hydroxyl proton. The reaction generally proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon center, with the concurrent or subsequent departure of the methoxy group as methanol.

Below is a table summarizing typical silylation reactions involving alcohol substrates.

| Substrate | Catalyst/Activator | Product | Observations |

| Primary Alcohol (R-CH₂OH) | Acid (e.g., H₂SO₄ cat.) | R-CH₂O-TMS | Generally proceeds efficiently. |

| Secondary Alcohol (R₂CHOH) | Acid (e.g., H₂SO₄ cat.) | R₂CHO-TMS | Slower reaction compared to primary alcohols due to steric hindrance. |

| Phenol (ArOH) | Base (e.g., Triethylamine) | ArO-TMS | The acidic nature of the phenolic proton facilitates the reaction. |

| Carboxylic Acid (RCOOH) | None (or mild warming) | RCOO-TMS | Readily forms trimethylsilyl esters. |

Other Significant Chemical Transformations

Reductive Capabilities of this compound

This compound is not typically classified as a reducing agent in organic synthesis. The capacity for a silane to act as a reducing agent hinges on its ability to donate a hydride (H⁻) ion from a silicon-hydrogen (Si-H) bond. msu.edu Prominent examples of such reducing agents include triethylsilane (Et₃SiH), diphenylsilane (B1312307) (Ph₂SiH₂), and polymethylhydrosiloxane (B1170920) (PMHS). msu.edugelest.comyoutube.com These hydrosilanes, often activated by acids or transition metal catalysts, are capable of reducing a wide array of functional groups, including aldehydes, ketones, and imines. gelest.commsu.edupsu.edu

The structure of this compound, (CH₃)₃SiOCH₃, lacks the requisite Si-H bond for hydride transfer. Its bonds consist of Si-C and Si-O linkages, which are not suitable for direct hydride donation. Therefore, it cannot perform the reductive transformations characteristic of hydrosilanes. Any synthetic protocol that appears to use this compound in a reductive context is likely misidentified or involves a more complex, indirect mechanism where another component of the reaction mixture is the true reductant.

Reactions with Organometallic Species

This compound readily reacts with strong carbon nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). These reactions are a fundamental method for forming new silicon-carbon bonds, allowing for the synthesis of a diverse range of organosilicon compounds.

In these reactions, the organometallic reagent acts as a potent nucleophile, with the carbanionic portion (R⁻) attacking the electrophilic silicon atom of this compound. libretexts.orglibretexts.org This results in the displacement of the methoxy group as a magnesium or lithium methoxide (B1231860) salt, forming a new, stable Si-C bond. gelest.commasterorganicchemistry.com The reaction is essentially a nucleophilic substitution at the silicon center. The choice of solvent is crucial, with ethers like diethyl ether or tetrahydrofuran (B95107) (THF) being standard for both preparing and reacting with these organometallic species. libretexts.orggelest.com

The following table presents examples of reactions between this compound and common organometallic reagents.

| Organometallic Reagent | Solvent | Product | Byproduct |

| Methylmagnesium bromide (CH₃MgBr) | Diethyl ether | Tetramethylsilane ((CH₃)₄Si) | BrMgOCH₃ |

| Phenyllithium (C₆H₅Li) | Tetrahydrofuran (THF) | Phenyltrimethylsilane ((CH₃)₃SiC₆H₅) | LiOCH₃ |

| n-Butyllithium (n-BuLi) | Hexane/THF | n-Butyltrimethylsilane ((CH₃)₃Si(n-Bu)) | LiOCH₃ |

| Vinylmagnesium chloride (CH₂=CHMgCl) | Tetrahydrofuran (THF) | Vinyltrimethylsilane ((CH₃)₃SiCH=CH₂) | ClMgOCH₃ |

Catalytic Applications of Methoxytrimethylsilane and Its Derivatives

Methoxytrimethylsilane as a Silylating Agent in Catalysisresearchgate.net

This compound serves as an effective silylating agent, a compound that facilitates the introduction of a silyl (B83357) group, in this case, the trimethylsilyl (B98337) group ((CH₃)₃Si-), onto a substrate molecule. This process is often employed to protect reactive functional groups, such as alcohols, or to create volatile derivatives for analysis. The efficiency of silylation with MTMS can be significantly enhanced through the use of catalysts.

Alum-Catalyzed Trimethylsilylation

Alum (KAl(SO₄)₂·12H₂O), a readily available and non-toxic catalyst, has been demonstrated to be effective in promoting the trimethylsilylation of alcohols and phenols. researchgate.netorganic-chemistry.org While many studies focus on hexamethyldisilazane (B44280) (HMDS) as the silylating agent in the presence of alum, the underlying principle of activating the silylating agent can be extended to alkoxysilanes like this compound. researchgate.netorganic-chemistry.org The Lewis acidic nature of alum is believed to activate the silylating agent, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the alcohol or phenol. researchgate.net This method offers a mild and environmentally benign approach for the protection of hydroxyl groups. researchgate.netorganic-chemistry.org

A proposed mechanism for alum-catalyzed silylation involves the coordination of the oxygen atom of the methoxy (B1213986) group in this compound to the aluminum center of the alum catalyst. This coordination polarizes the Si-O bond, enhancing the electrophilicity of the silicon atom and facilitating the subsequent nucleophilic attack by an alcohol.

Table 1: Alum-Catalyzed Silylation of Alcohols

| Alcohol Substrate | Silylating Agent | Catalyst | Solvent | Reaction Conditions | Product | Reference |

| Primary Alcohols | Hexamethyldisilazane | Alum | CH₃CN | Room Temperature | Trimethylsilyl ether | researchgate.net |

| Phenols | Hexamethyldisilazane | Alum | CH₃CN | Room Temperature | Trimethylsilyl ether | researchgate.net |

Note: This table is based on data for hexamethyldisilazane, illustrating the principle of alum catalysis in silylation reactions.

Transition Metal Catalysis involving this compound

Transition metal complexes, particularly those of palladium and rhodium, are pivotal in a variety of catalytic reactions where this compound can be involved, either as a reactant or as a source of silyl groups. rsc.orgnih.govnih.gov These reactions often lead to the formation of carbon-silicon or oxygen-silicon bonds, which are fundamental transformations in organic synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, can utilize organo(alkoxy)silanes. rsc.org In these reactions, a palladium(0) catalyst undergoes oxidative addition with an organic halide. The resulting organopalladium(II) complex then undergoes transmetalation with the organo(alkoxy)silane, followed by reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. youtube.com

Rhodium catalysts are well-known for their ability to catalyze the hydrosilylation of alkenes and alkynes, as well as the dehydrogenative silylation of alcohols. nih.govnih.gov In the context of this compound, while less common than hydrosilanes, its derivatives could potentially participate in related transformations. The mechanism of rhodium-catalyzed silylation can be complex and is proposed to proceed through various pathways, including the Chalk-Harrod and modified Chalk-Harrod mechanisms. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions Involving Silanes

| Catalyst System | Substrates | Reaction Type | Product | Reference |

| Palladium Chloride | Aryl halides, Phenyltrimethoxysilane | Hiyama Cross-Coupling | Biaryls | rsc.org |

| [Rh(Xantphos)Cl] | Tertiary alcohols, Diethylsilane | Intramolecular Silylation | 6-membered oxasilolanes | nih.gov |

| Pd-C | Alkenes, Azides, Nitro groups | Transfer Hydrogenation | Reduced products | researchgate.net |

Role of this compound in Heterogeneous Catalysis

Surface Modification of Catalytic Supports with this compound

Catalytic supports, such as silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), possess surface hydroxyl (-OH) groups which are generally hydrophilic. ntnu.nobasf.com this compound can be used to react with these surface hydroxyls in a process called silylation or grafting. This reaction replaces the polar -OH groups with nonpolar trimethylsilyl groups (-OSi(CH₃)₃), rendering the surface hydrophobic. ntnu.nodrewno-wood.pl

The process typically involves the hydrolysis of this compound to form a reactive silanol (B1196071) intermediate, which then condenses with the surface hydroxyl groups of the support. researchgate.net The extent of this surface modification can be controlled by factors such as reaction temperature, pH, and the concentration of the silane (B1218182). researchgate.net The resulting hydrophobic surface can prevent the adsorption of water, which can be detrimental in certain catalytic reactions. researchgate.net

Impact on Catalyst Activity and Selectivity

The modification of catalyst supports with this compound can have a significant impact on both the activity and selectivity of the supported catalyst. mdpi.commdpi.com By creating a hydrophobic environment around the active catalytic sites, several effects can be observed:

Enhanced Activity: In reactions that produce water as a byproduct, a hydrophobic support can help to repel water from the active sites, preventing catalyst deactivation and maintaining high activity. researchgate.net

Improved Selectivity: The polarity of the support surface can influence the orientation of reactant molecules at the active site, thereby affecting the selectivity towards a desired product. nih.gov For example, in the hydrogenation of unsaturated aldehydes, a more hydrophobic support can favor the hydrogenation of the C=O bond over the C=C bond. nih.gov

Shape Selectivity: In zeolite catalysis, modifying the external surface with a layer derived from this compound can passivate external acid sites. mdpi.com This prevents undesired side reactions from occurring on the outer surface of the zeolite crystals, leading to higher selectivity for products that are formed within the zeolite pores, a phenomenon known as shape selectivity. mdpi.com

Table 3: Effect of Surface Modification on Catalyst Performance

| Catalyst System | Reaction | Effect of Hydrophobic Modification | Reference |

| HZSM-5 | Toluene Methylation | Increased p-xylene (B151628) selectivity | mdpi.com |

| Pt/Silica | Cinnamaldehyde Hydrogenation | Increased selectivity to cinnamyl alcohol | nih.gov |

| Au/Support | Oxidative Esterification | Prevents water-induced deactivation | researchgate.net |

Mechanistic Insights into this compound-Related Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions involving this compound is crucial for optimizing reaction conditions and designing more efficient catalysts.

The catalytic cycle for palladium-catalyzed cross-coupling reactions involving an organo(alkoxy)silane generally proceeds through three key elementary steps: youtube.com

Oxidative Addition: A low-valent palladium(0) species reacts with an organic halide (R-X) to form a palladium(II) intermediate (R-Pd-X).

Transmetalation: The organo(alkoxy)silane transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex (R-Pd-R'). This step is often facilitated by an activator.

Reductive Elimination: The diorganopalladium(II) complex eliminates the final coupled product (R-R'), regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. youtube.com

In rhodium-catalyzed reactions, such as hydrosilylation, several mechanisms have been proposed. The Chalk-Harrod mechanism involves the oxidative addition of the Si-H bond of a hydrosilane to the rhodium(I) catalyst, followed by insertion of an alkene into the Rh-H or Rh-Si bond, and subsequent reductive elimination. nih.gov The modified Chalk-Harrod mechanism suggests that the alkene first coordinates to the rhodium center before the oxidative addition of the silane. nih.gov The specific mechanism that is operative can depend on the nature of the catalyst, the silane, and the substrate. While these mechanisms are primarily described for hydrosilanes, the fundamental steps of Si-O bond activation and formation in the presence of a transition metal catalyst are relevant to understanding the potential reactivity of this compound in similar catalytic systems.

Applications of Methoxytrimethylsilane in Advanced Materials Science

Surface Modification and Coating Technologies

MTMS is widely employed as a silylating agent for surface modification and in the formulation of advanced coatings. sigmaaldrich.comgelest.com Its ability to react with hydroxyl groups present on the surface of various inorganic substrates allows for the formation of a stable, covalent bond, which in turn alters the surface energy and imparts desirable properties. gelest.com

Development of Hydrophobic Surfaces

A primary application of methoxytrimethylsilane lies in the creation of hydrophobic, or water-repellent, surfaces. sigmaaldrich.comchemicalbook.com By treating a substrate with MTMS, the methoxy (B1213986) group reacts with surface silanol (B1196071) groups (Si-OH), resulting in the attachment of the trimethylsilyl (B98337) group [-Si(CH₃)₃] to the surface. This process effectively replaces polar hydroxyl groups with non-polar methyl groups, leading to a significant increase in the water contact angle and a reduction in surface energy. sigmaaldrich.com

Research has demonstrated the efficacy of MTMS in rendering various materials hydrophobic. For instance, silica-methyltrimethoxysilane nanocomposites have been successfully used to create hydrophobic coatings on glass substrates. researchgate.net The water contact angle (WCA) of these coatings is influenced by the silica (B1680970) source and concentration, with higher silica amounts generally leading to increased hydrophobicity. researchgate.net In one study, a nanocomposite using tetraethoxysilane (TEOS) as the silica source achieved a remarkable WCA of 132°. researchgate.net

The development of superhydrophobic surfaces, which exhibit extreme water repellency, has also been advanced through the use of MTMS. For example, superhydrophobic recycled polyethylene (B3416737) terephthalate (B1205515) (rPET) aerogels have been fabricated by coating rPET fibers and polyvinyl alcohol (PVA) with MTMS. chemicalbook.com

| Material/Substrate | MTMS Application | Resulting Property | Water Contact Angle (WCA) |

|---|---|---|---|

| Glass | Coating with silica-methyltrimethoxysilane nanocomposite | Hydrophobicity | Up to 132° researchgate.net |

| Recycled Polyethylene Terephthalate (rPET) Aerogels | Coating with MTMS | Superhydrophobicity | Not specified |

Enhancement of Adhesion Properties

This compound and other silane (B1218182) coupling agents play a crucial role in enhancing the adhesion between dissimilar materials, particularly between organic polymers and inorganic substrates. cymitquimica.comhungpai.netnih.gov This is critical in the formulation of high-performance coatings, adhesives, and sealants. cymitquimica.comhungpai.net The bifunctional nature of silanes allows them to act as a chemical bridge at the interface of two materials. hungpai.netnih.gov

The mechanism of adhesion promotion involves the hydrolysis of the methoxy group in MTMS to a silanol group, which can then condense with hydroxyl groups on an inorganic surface, forming strong, durable covalent bonds. hopemaxchem.com The organic part of the silane molecule can then interact with the polymer matrix, improving the interfacial bonding. hopemaxchem.com This enhanced adhesion leads to improved mechanical properties and durability of the composite material. hungpai.net For example, the use of silane coupling agents has been shown to significantly improve the interfacial shear strength between steel and acrylic bone cement. nih.gov

Weathering Resistance Applications

The incorporation of this compound into polymer coatings has been shown to improve their weathering resistance, particularly against the degrading effects of ultraviolet (UV) radiation. sigmaaldrich.comresearchgate.net Epoxy resins, for instance, are known for their poor exterior durability, exhibiting chalking and discoloration upon UV exposure. researchgate.net

Research has shown that modifying a diglycidyl ether of bisphenol A (DGEBA) based epoxy resin with MTMS can significantly reduce color change and yellowing caused by accelerated weathering conditions. researchgate.net In one study, the silane-modified epoxy coatings demonstrated a 45% reduction in yellowing after UV exposure. researchgate.net This enhanced resistance is attributed to the strengthening of the epoxy backbone through the introduction of Si-O-C linkages into the polymer chain. researchgate.net

Polymer Chemistry and Composite Materials

This compound serves as a fundamental building block and modifying agent in polymer chemistry, contributing to the synthesis of advanced silicone polymers and the development of high-performance composite materials.

Precursor for Silicone Polymers and Networks

This compound is a key precursor in the synthesis of various silicon-containing materials, including silicone polymers and networks. cymitquimica.com The reactivity of its methoxy group allows for hydrolysis and condensation reactions, which are fundamental steps in the formation of polysiloxane chains. cymitquimica.com These reactions can be controlled to produce a wide range of silicone polymers with tailored properties.

The chemistry of organosilanes, including MTMS, can be complex, involving self-condensation reactions that can lead to the formation of polymeric silsesquioxane structures. nih.govresearchgate.net These structures can be incorporated into other polymer systems to enhance properties such as thermal stability and mechanical strength. ontosight.ai

Synthesis of Hybrid Organic-Inorganic Nanocomposites

This compound plays a role in the synthesis of hybrid organic-inorganic nanocomposites, materials that combine the properties of both organic polymers and inorganic materials at the nanoscale. rsc.orgresearchgate.net These materials are of great interest due to their potential for unusual and improved features, leading to innovative industrial applications. rsc.orgresearchgate.net

One of the common methods for synthesizing these nanocomposites is through the copolymerization of functional organosilanes, like MTMS, with metal alkoxides. rsc.orgresearchgate.net This process allows for the creation of a wide variety of structurally well-defined nano-objects that can be assembled into complex hybrid architectures. rsc.orgresearchgate.net The resulting nanocomposites can exhibit enhanced mechanical properties, such as increased tensile strength and modulus, due to the strong covalent bonds formed at the interface between the organic and inorganic networks. mdpi.com The functionalization of polymers with inorganic components is a key strategy for developing materials with innovative properties. nih.gov

Sol-Gel Processing and Nanomaterials Fabrication

The sol-gel process is a versatile and widely used method for synthesizing inorganic and hybrid materials from molecular precursors. nih.govmdpi.com This process involves the transition of a system from a liquid solution or "sol" into a solid "gel" phase. The chemistry is based on the hydrolysis and polycondensation of precursors, which for silica-based materials are typically silicon alkoxides. nih.gov This method allows for the fabrication of materials with a wide range of properties and forms, including powders, fibers, thin films, and monolithic structures, under mild processing conditions. mdpi.com

This compound is frequently used as a precursor in the sol-gel synthesis of silica-based materials. As a trifunctional silane, it contains a non-hydrolyzable methyl group, which imparts unique characteristics to the final material. researchgate.net This methyl group reduces the degree of crosslinking in the silica network compared to tetrafunctional precursors like tetraethoxysilane (TEOS), leading to increased elasticity in the resulting gel. researchgate.net

MTMS can be used as the sole silica precursor or in combination with other silanes. For instance, research has demonstrated the synthesis of hollow silica nanoparticle aggregates using only MTMS via a modified SBA-15 synthesis method. nih.gov In other applications, it is used as a co-precursor with TEOS to produce methylated silica xerogels, where the ratio of MTMS to TEOS is adjusted to control the final properties. nih.gov The use of MTMS is also central to preparing silica-methyltrimethoxysilane nanocomposites for creating hydrophobic coatings on substrates like glass. researchgate.net

Aerogels and xerogels are highly porous, low-density materials derived from gels. The primary difference lies in the drying process used to remove the liquid from the gel's pores. Aerogels are produced through supercritical drying, which avoids the collapse of the delicate solid network, while xerogels are formed by conventional evaporation, which can cause significant shrinkage due to capillary forces. google.com

This compound is a key precursor in the synthesis of both aerogels and xerogels, largely because the methyl groups it incorporates into the silica network impart hydrophobicity. iaea.org MTMS-based silica aerogels are known to be inherently superhydrophobic. iaea.org Flexible and "marshmallow-like" aerogels and xerogels have been created using MTMS in combination with dimethyldimethoxysilane (DMDMS) as co-precursors. rsc.org The synthesis typically involves a two-step acid-base sol-gel process to control the network's formation. iaea.orgrsc.org The resulting materials are lightweight, porous, and can be monolithic in form, making them suitable for various advanced applications. nih.govrsc.org

This compound is also employed in the fabrication of thin films and ceramic nanoparticles through sol-gel and related techniques. These materials are valued for their surface properties and are used in coatings and advanced composites.

In the formation of thin films, MTMS is used to create water-repellent silica coatings on glass substrates. researchgate.net By preparing colloidal silica/methyltrimethoxysilane sol solutions and applying them via dip coating, it is possible to create films whose properties are directly related to the concentration of MTMS. researchgate.net Research has shown that increasing the amount of MTMS in the sol solution leads to a corresponding increase in the contact angle (hydrophobicity) and thickness of the resulting film. researchgate.net

MTMS is also a precursor for synthesizing silica nanoparticles. nih.gov Hollow silica nanoparticle aggregates have been fabricated using MTMS as the only silica source. nih.gov These nanoparticles exhibit multiple hollow pores and can have shapes ranging from irregular to nearly spherical. nih.gov Ceramic nanoparticles, which include materials like silicon dioxide, possess high mechanical strength and are used to enhance the durability of coatings. mdpi.comnih.gov The integration of such nanoparticles into silane-based coatings can significantly improve tribological properties and wear resistance. mdpi.com

Table 2: Influence of this compound (MTMS) Content on Dip-Coated Film Properties

| MTMS to Colloidal Silica Ratio | Contact Angle (°) | Film Thickness (nm) | Surface Roughness (nm) |

|---|---|---|---|

| Increasing | Increases | Increases | Decreases |

Data derived from findings on colloidal silica/methyltrimethoxysilane sol solutions. researchgate.net

Specialized Material Applications

The unique properties imparted by this compound, particularly hydrophobicity and the ability to form low-density, porous networks, make it suitable for several specialized material applications. These applications leverage the specific structural characteristics that MTMS contributes during the material synthesis process.

Materials derived from this compound, especially aerogels, are excellent candidates for thermal and acoustic insulation. sigmaaldrich.com The high porosity of silica aerogels minimizes solid-state heat transfer, giving them exceptionally low thermal conductivity. youtube.com This makes them one of the best-known thermal insulators. youtube.com

Research has highlighted the use of MTMS in creating materials specifically for these applications. For example, MTMS is a component in the development of advanced recycled polyethylene terephthalate (rPET) aerogels and silica-cellulose hybrid aerogels, both designed for thermal and acoustic insulation. sigmaaldrich.com The flexible aerogels and xerogels synthesized from MTMS and DMDMS co-precursors are monolithic and highly porous, properties that are ideal for insulation. rsc.org These materials function by trapping air within their porous structure, which reduces the transmission of both heat and sound waves. textechindustries.comtrelleborg.com The use of silica-based materials, which are incombustible and have high-temperature stability, further enhances their suitability for these demanding applications. textechindustries.com

Gasochromic Films

This compound (MTMS) has been identified as a critical component in the development of advanced gasochromic films, particularly those based on tungsten oxide (WO₃). These films exhibit the ability to change their optical properties upon exposure to certain gases, a characteristic that is highly valuable for applications such as smart windows and gas sensors. The incorporation of MTMS into the film structure addresses several key challenges in the fabrication of robust and high-performance gasochromic devices.

One of the primary roles of this compound in this context is to enhance the structural integrity and thickness of the gasochromic films. Research has demonstrated that the addition of MTMS to tungsten oxide sols allows for the creation of significantly thicker films, reaching up to nearly 3 micrometers, without the formation of cracks. rsc.org This is a substantial improvement, as thicker films can lead to a more pronounced and durable gasochromic effect. The methyl group originating from the hydrolysis of MTMS is believed to play a beneficial role during the gelation and drying stages of film preparation, contributing to a stable network structure. rsc.org

The resulting composite films, specifically WO₃-MTMS, exhibit a stable network composed of tungsten and silicon bonds. rsc.org This structural framework is crucial for the long-term performance and stability of the gasochromic material. Furthermore, the presence of MTMS has been shown to have a direct and positive impact on the gasochromic properties of the tungsten oxide films.

Detailed studies have focused on optimizing the ratio of tungsten oxide to MTMS to maximize the gasochromic performance. It has been determined that a WO₃ to MTMS proportion of 1:2 is optimal. rsc.org Films prepared with this ratio demonstrate a remarkable transmittance difference of over 97% in the near-infrared region between their colored and bleached states. rsc.org This high level of contrast is a key indicator of a highly efficient gasochromic material. For comparative purposes, tungsten oxide films were also prepared with tetraethoxysilane (TEOS), and the results highlighted the superior performance of the MTMS-compounded films. rsc.org

The structural characteristics of these composite films have been thoroughly investigated using various analytical techniques. Fourier-transform infrared (FT-IR) and Raman spectroscopy have been employed to confirm the structure of the W-O bonds and the presence of –CH₃ bonds, which are indicative of the successful incorporation of MTMS into the film matrix. rsc.org Additionally, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have provided visual evidence of the increased thickness of the composite films and the cross-linked nature of their microstructure. rsc.org

Research Findings on WO₃-MTMS Gasochromic Films

| Property | Observation |

| Optimal WO₃:MTMS Ratio | 1:2 |

| Maximum Film Thickness | ~3 µm (crack-free) |

| Transmittance Difference (NIR) | >97% (colored vs. bleached) |

| Structural Components | Stable network with W-O and Si-O bonds, presence of -CH₃ groups |

Computational and Theoretical Investigations of Methoxytrimethylsilane

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. In the context of methoxytrimethylsilane, DFT calculations provide valuable insights into its geometry, energetics, and reactivity. These computational methods allow for a detailed understanding of the molecule at an atomic level, complementing experimental findings.

Molecular Structure and Energetics

The following table illustrates the kind of data that a DFT geometry optimization would provide for this compound. The values presented here are hypothetical and serve as an example of the output from such a calculation.

Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Atom Pair/Triplet | Value |

|---|---|---|

| Bond Length | Si-O | 1.65 Å |

| Bond Length | O-C (methoxy) | 1.43 Å |

| Bond Length | Si-C (methyl) | 1.88 Å |

| Bond Length | C-H (methyl) | 1.10 Å |

| Bond Angle | Si-O-C (methoxy) | 123.0° |

| Bond Angle | O-Si-C (methyl) | 108.5° |

Energetic properties, such as the heat of formation and bond dissociation energies, can also be computed using DFT. These values are crucial for understanding the stability of the molecule and the energy changes associated with chemical reactions.

Reaction Pathway Elucidation and Transition State Analysis

DFT is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. arxiv.orgresearchgate.net The hydrolysis of this compound, a key reaction in its application as a surface modifying agent, is a prime candidate for such studies. This reaction involves the cleavage of the Si-O bond and the formation of a silanol (B1196071) (Si-OH) group.

The process of elucidating a reaction pathway using DFT typically involves:

Geometry optimization of the reactant (this compound and water) and product (trimethylsilanol and methanol) molecules.

Locating the transition state structure , which is a first-order saddle point on the potential energy surface. ucsb.edu This can be achieved using various algorithms that search for a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rowansci.comsparkle.pro.br

Calculating the activation energy barrier as the energy difference between the transition state and the reactants. sigmaaldrich.com

Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified transition state connects the reactants and products. arxiv.org

While specific DFT studies on the hydrolysis of this compound are not detailed in the provided search results, the methodology has been successfully applied to other silanes. researchgate.net Such studies reveal the step-by-step mechanism of the reaction, including the role of catalysts (like acids or bases) in lowering the activation energy. researchgate.net

Intermolecular Interactions and Association Complexes

This compound can engage in various intermolecular interactions, which are crucial for understanding its behavior in condensed phases and its interaction with other molecules and surfaces. DFT calculations can be used to model these interactions and determine the structure and stability of association complexes, such as dimers or complexes with solvent molecules. nih.gov

For instance, the interaction of this compound with water is of particular interest due to the importance of hydrolysis. A DFT study of a this compound-water complex would likely reveal the formation of a hydrogen bond between the oxygen atom of the methoxy (B1213986) group and a hydrogen atom of water. The strength of this interaction can be quantified by calculating the binding energy of the complex, often with corrections for basis set superposition error (BSSE). researchgate.net

While specific binding energies for this compound complexes are not available in the searched literature, studies on similar systems, like the silane (B1218182) dimer, demonstrate the utility of DFT in quantifying these weak interactions. nih.gov The binding energies are typically calculated for different orientations of the interacting molecules to find the most stable configuration.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the bulk properties of liquids, the behavior of molecules at interfaces, and the dynamics of complex processes like diffusion. nih.gov

For this compound, MD simulations could be employed to study its liquid state properties, such as density, viscosity, and self-diffusion coefficient. livecomsjournal.orgyoutube.com These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. nih.gov The choice of force field is critical for the accuracy of the simulation.

MD simulations are particularly powerful for studying the interaction of this compound with surfaces, such as silica (B1680970). mdpi.comnih.govresearchgate.net In such a simulation, a model of the silica surface is constructed, and this compound molecules are placed in its vicinity. The simulation would then track the movement of the silane molecules, their adsorption onto the surface, and their orientation and interactions with the surface silanol groups. These simulations can reveal details about the formation of self-assembled monolayers and the initial steps of surface modification.

The diffusion of small molecules within a polymer matrix can also be investigated using MD simulations, which is relevant for understanding the behavior of this compound in polymer composites. rsc.orgarxiv.org

Computational Modeling of Materials Incorporating this compound

Computational modeling plays a crucial role in understanding and predicting the properties of materials that incorporate this compound, such as polymer composites. These models can operate at different scales, from the quantum mechanical level to the atomistic detail of molecular dynamics.

Simulation of Polymer-Silane Composites

The incorporation of this compound into polymer matrices can significantly alter the material's properties. For example, in composites of polyvinyl alcohol (PVA) and this compound, the silane is reported to improve the thermal and mechanical properties. researchgate.net

Computational studies of such composites can provide a molecular-level understanding of these enhancements. A study on PVA/methoxytrimethylsilane composite membranes utilized DFT computations to investigate the system. researchgate.net Although the specific details of the DFT calculations were not fully elaborated in the abstract, such studies typically involve modeling the interaction between the polymer chains and the silane molecules. This can include:

Investigating the interface: Modeling the interaction between the hydroxyl groups of PVA and the this compound or its hydrolysis products.

Calculating binding energies: Determining the strength of the interaction between the polymer and the silane.

Simulating the cross-linking process: In cases where the silane hydrolyzes and condenses to form a silica-like network within the polymer matrix, MD simulations can be used to model this process and its effect on the mechanical properties of the composite.

A study on a similar system, PVA/dimethoxydimethylsilane composites, highlighted that the hydrolyzed silane acts as an in-situ cross-linker, improving the mechanical properties. researchgate.net This suggests a similar mechanism could be at play in PVA/methoxytrimethylsilane composites, which could be further elucidated through detailed computational modeling.

Predicting Material Properties from Molecular Structure

Computational and theoretical investigations are pivotal in establishing quantitative structure-property relationships (QSPR), enabling the prediction of a material's macroscopic properties from its fundamental molecular structure. acs.org For this compound (MTMS), these computational approaches, particularly those based on Density Functional Theory (DFT), provide profound insights into its behavior in various applications, ranging from composite materials to advanced semiconductor manufacturing processes. acs.orgresearch-nexus.net By modeling the electronic structure and chemical reactivity at an atomic level, scientists can forecast thermal stability, mechanical strength, optical characteristics, and surface interactions without the need for extensive empirical testing. acs.orgchemrxiv.org

Theoretical models are essential for understanding the complex interactions that occur when MTMS is integrated into other materials or used as a surface modifier. For instance, in the field of area-selective atomic layer deposition (AS-ALD), computational methods are indispensable for elucidating the mechanisms of surface passivation and blocking. chemrxiv.orgacs.org These simulations can determine thermodynamic properties, such as adsorption energies, and kinetic factors, like reaction barriers, which govern the selectivity of the deposition process. acs.orgacs.org

Similarly, when MTMS is used to create composite materials, such as with polyvinyl alcohol (PVA), computational studies help to predict how the molecular structure of the resulting polymer network influences its bulk properties. materials-science.inforesearchgate.net These theoretical examinations can suggest the most probable bonding configurations, such as the formation of three-dimensional Si-O-C networks, and correlate these structures with enhanced material properties like thermal stability and refractive index. materials-science.inforesearchgate.netarabjchem.org

Research Findings from Computational Studies